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molecular formula C9H11NO2 B1628087 1-(5-Amino-2-methoxyphenyl)ethanone CAS No. 85276-70-6

1-(5-Amino-2-methoxyphenyl)ethanone

Cat. No. B1628087
M. Wt: 165.19 g/mol
InChI Key: AIDRUCBIROYFNK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06187809B1

Procedure details

The above-identified compound (2.13 g) was obtained by processing Intermediate 72 (2.50 g) through reaction and after-treatment in accordance with the procedures of the step C of Example 63. Rf=0.38 (methanol/chloroform of 1/19).
[Compound]
Name
compound
Quantity
2.13 g
Type
reactant
Reaction Step One
Quantity
2.5 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:8]=[CH:7][C:6]([N+:9]([O-])=O)=[CH:5][C:4]=1[C:12](=[O:14])[CH3:13]>CO.C(Cl)(Cl)Cl>[NH2:9][C:6]1[CH:7]=[CH:8][C:3]([O:2][CH3:1])=[C:4]([C:12](=[O:14])[CH3:13])[CH:5]=1 |f:1.2|

Inputs

Step One
Name
compound
Quantity
2.13 g
Type
reactant
Smiles
Step Two
Name
Quantity
2.5 g
Type
reactant
Smiles
COC1=C(C=C(C=C1)[N+](=O)[O-])C(C)=O
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO.C(Cl)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
through reaction

Outcomes

Product
Name
Type
Smiles
NC=1C=CC(=C(C1)C(C)=O)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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